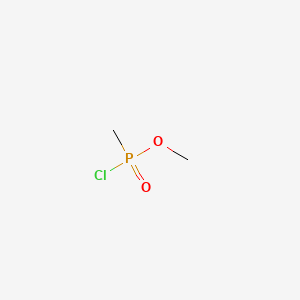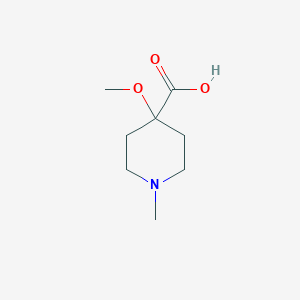
Methyl methylphosphonochloridate
Übersicht
Beschreibung
Safety and Hazards
Chlorosarin, a compound similar to Methyl methylphosphonochloridate, is highly toxic and small doses of it would be lethal . It is listed as a controlled substance in Schedule 1 of the Chemical Weapons Convention . The specific safety and hazards associated with Methyl methylphosphonochloridate are not detailed in the sources retrieved.
Wirkmechanismus
Target of Action
Methyl methylphosphonochloridate is a chemical precursor used in the production of the nerve agent sarin . It is also known as O-isopropyl methylphosphonochloridate and isopropyl methylphosphonic chloride . Its primary targets are the enzymes that control nerve signals in the body, specifically acetylcholinesterase, which is responsible for breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system .
Mode of Action
Methyl methylphosphonochloridate interacts with its targets by inhibiting the function of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the nerve synapses. The excess acetylcholine continues to stimulate the muscles, leading to symptoms such as convulsions and paralysis .
Biochemical Pathways
The biochemical pathways affected by Methyl methylphosphonochloridate primarily involve the nervous system. The inhibition of acetylcholinesterase leads to an overstimulation of the muscles due to the excess acetylcholine. This overstimulation can affect various bodily functions, including breathing and heart rate .
Pharmacokinetics
It is known that the compound can be absorbed into the body through inhalation, ingestion, or skin contact . Once in the body, it is likely to be distributed throughout the tissues, particularly those rich in acetylcholinesterase such as the nervous system and muscles .
Result of Action
The result of Methyl methylphosphonochloridate’s action is a disruption of the nervous system’s normal functioning. This disruption can lead to a range of symptoms, from mild (such as blurred vision and excessive salivation) to severe (including convulsions, paralysis, and even death) .
Action Environment
The action of Methyl methylphosphonochloridate can be influenced by various environmental factors. For example, its volatility can increase in high temperatures, leading to a greater risk of inhalation exposure . Additionally, its stability and efficacy can be affected by factors such as pH and the presence of other chemicals .
Eigenschaften
IUPAC Name |
[chloro(methyl)phosphoryl]oxymethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO2P/c1-5-6(2,3)4/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHPDGYJSLZVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910045 | |
| Record name | Methyl methylphosphonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1066-52-0 | |
| Record name | Methyl methylphosphonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![tert-butyl (1S,4S,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3392464.png)
![8-Tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate](/img/structure/B3392473.png)
![Diethyl [1,1'-biphenyl]-2-ylphosphonate](/img/structure/B3392476.png)
![(1R,5S)-tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3392495.png)
